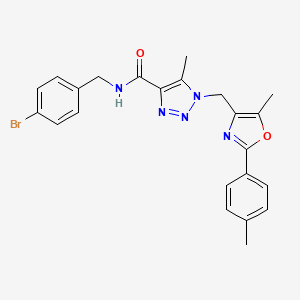
N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C23H22BrN5O2 and a molecular weight of 480.3661. It is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds of this class are typically synthesized through a series of organic reactions, including amide coupling and nucleophilic substitution.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H22BrN5O2. It contains a bromobenzyl group, a methyl group, a p-tolyl oxazolyl group, and a triazole carboxamide group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its functional groups, it could potentially undergo a variety of organic reactions, such as nucleophilic substitution at the bromine atom or reactions at the amide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. However, based on its molecular structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent.Applications De Recherche Scientifique
Synthesis and Study of Related Compounds
- Various benzimidazole derivatives, including those with 1,2,4-triazole rings, have been synthesized and evaluated for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For instance, derivatives with oxadiazole and thiosemicarbazide displayed notable DPPH scavenging activity (Menteşe, Ülker, & Kahveci, 2015).
Biophysical Studies of Similar Compounds
- Novel triazole-based compounds have been designed and synthesized, with studies exploring their binding interaction with proteins like bovine serum albumin and human serum albumin using photophysical studies (Paul, Roy, Saha Sardar, & Majhi, 2019).
Chemical Properties and Synthesis
- Research has explored the equilibrium between isomeric triazoles and diazomalondiamides, demonstrating the possibility of altering chemical structures through reactions in various solvents (Nein, Glukhareva, Sadovskova, & Morzherin, 2016).
Solventless Synthesis
- A solventless and metal-free synthesis method for producing compounds like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been developed, offering a more environmentally friendly approach to synthesizing these compounds (Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015).
Antimicrobial Activities
- Certain triazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Pharmaceutical Applications
- Triazoles and related compounds have been studied for their potential applications in pharmaceuticals, including their role as angiotensin II antagonists, which are significant in cardiovascular treatments (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, & Chen, 1993).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Orientations Futures
The future directions for research on this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in various fields of research, including medicinal chemistry and material science.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-14-4-8-18(9-5-14)23-26-20(16(3)31-23)13-29-15(2)21(27-28-29)22(30)25-12-17-6-10-19(24)11-7-17/h4-11H,12-13H2,1-3H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGQANUNRGPQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

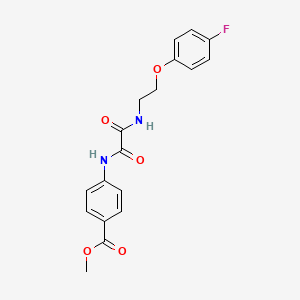
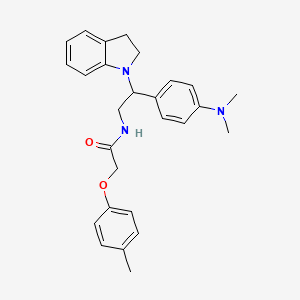
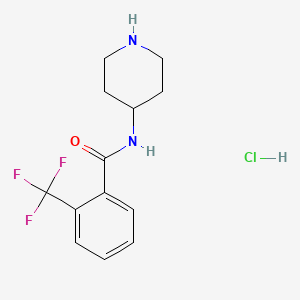
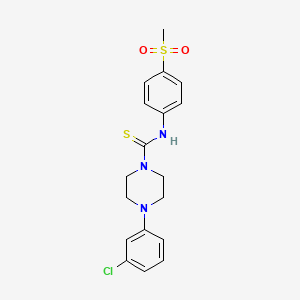
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)
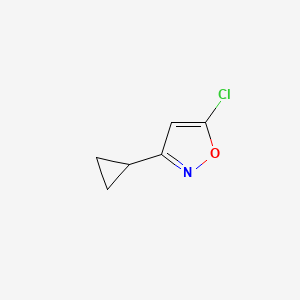
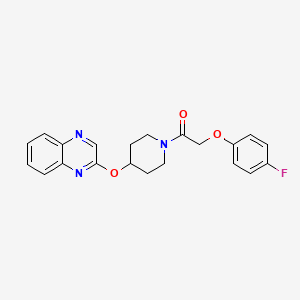
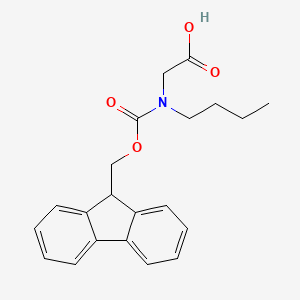
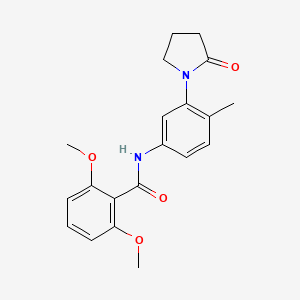
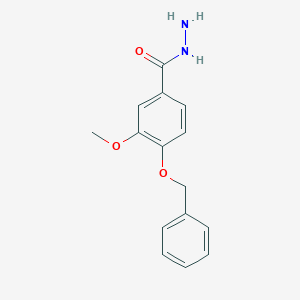
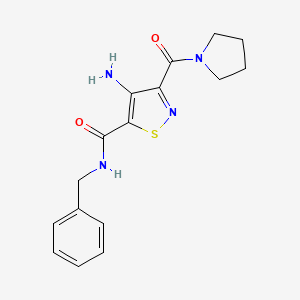
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)
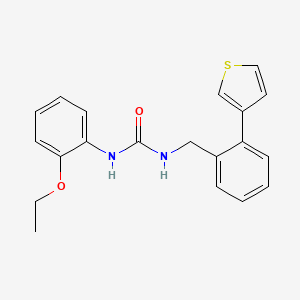
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)